molecular formula C15H22N4O B4558776 1-Piperazinecarboxamide, N-cyclopentyl-4-(2-pyridinyl)- CAS No. 923249-12-1

1-Piperazinecarboxamide, N-cyclopentyl-4-(2-pyridinyl)-

Cat. No.: B4558776
CAS No.: 923249-12-1
M. Wt: 274.36 g/mol
InChI Key: MVNZSHPJDJNTAD-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N-cyclopentyl-4-(2-pyridinyl)- is a chemical compound with the molecular formula C15H22N4O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s structure features a piperazine ring, a cyclopentyl group, and a pyridinyl group, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 1-Piperazinecarboxamide, N-cyclopentyl-4-(2-pyridinyl)- involves several steps. One common synthetic route includes the reaction of piperazine with cyclopentanone to form N-cyclopentylpiperazine. This intermediate is then reacted with 2-chloropyridine under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-Piperazinecarboxamide, N-cyclopentyl-4-(2-pyridinyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-Piperazinecarboxamide, N-cyclopentyl-4-(2-pyridinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-cyclopentyl-4-(2-pyridinyl)- involves its interaction with specific molecular targets. The compound is known to bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This binding can lead to various physiological effects, such as analgesia and anti-inflammatory responses .

The molecular targets and pathways involved include the modulation of ion channels and G-protein coupled receptors. The compound’s ability to penetrate the central nervous system further enhances its potential therapeutic applications .

Properties

IUPAC Name

N-cyclopentyl-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c20-15(17-13-5-1-2-6-13)19-11-9-18(10-12-19)14-7-3-4-8-16-14/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNZSHPJDJNTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213433
Record name N-Cyclopentyl-4-(2-pyridinyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923249-12-1
Record name N-Cyclopentyl-4-(2-pyridinyl)-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923249-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentyl-4-(2-pyridinyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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